3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole 3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1595895-58-1
VCID: VC3093963
InChI: InChI=1S/C10H9ClN2O/c1-7(11)9-12-10(14-13-9)8-5-3-2-4-6-8/h2-7H,1H3
SMILES: CC(C1=NOC(=N1)C2=CC=CC=C2)Cl
Molecular Formula: C10H9ClN2O
Molecular Weight: 208.64 g/mol

3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole

CAS No.: 1595895-58-1

Cat. No.: VC3093963

Molecular Formula: C10H9ClN2O

Molecular Weight: 208.64 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole - 1595895-58-1

Specification

CAS No. 1595895-58-1
Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
IUPAC Name 3-(1-chloroethyl)-5-phenyl-1,2,4-oxadiazole
Standard InChI InChI=1S/C10H9ClN2O/c1-7(11)9-12-10(14-13-9)8-5-3-2-4-6-8/h2-7H,1H3
Standard InChI Key CNSKRRZAIKEGIV-UHFFFAOYSA-N
SMILES CC(C1=NOC(=N1)C2=CC=CC=C2)Cl
Canonical SMILES CC(C1=NOC(=N1)C2=CC=CC=C2)Cl

Introduction

Structural Characteristics and Properties

Chemical Structure and Classification

3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole belongs to the oxadiazole family, which consists of heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring. In this specific compound, the 1,2,4-oxadiazole core has a 1-chloroethyl group at position 3 and a phenyl group at position 5. This structural arrangement differs from its isomers, such as the 1,3,4-oxadiazole variants or compounds with different positioning of the substituents.

The structure can be compared with 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole, which has a similar backbone but with the chloroethyl group at position 5 rather than position 3 . This positional difference significantly affects the compound's chemical behavior and biological activity.

Physical and Chemical Properties

Based on similar oxadiazole compounds, the following properties can be estimated for 3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole:

PropertyValueNotes
Molecular FormulaC₁₀H₉ClN₂OSimilar to related compounds
Molecular WeightApproximately 208.64 g/molBased on atomic weights of constituent elements
Physical StateLikely a crystalline solidCommon for similar oxadiazole derivatives
SolubilitySoluble in organic solventsIncluding dichloromethane, toluene, and other non-polar solvents
StabilityRelatively stable at room temperatureMay be sensitive to strong oxidizing or reducing agents

The compound's reactivity is influenced by both the oxadiazole ring and the functional groups attached to it. The chloroethyl group provides a reactive site for nucleophilic substitution reactions, while the phenyl ring contributes to potential aromatic interactions and modifications.

Synthesis Methods

Reaction Conditions and Optimization

The synthesis of these oxadiazole derivatives typically requires controlled conditions. Based on related compounds, the following reaction parameters are crucial for successful synthesis:

Reaction ParameterOptimal ConditionsImpact on Yield
TemperatureStage-dependent: 0-20°C for initial reaction, reflux temperature for cyclizationCritical for selectivity and preventing side reactions
SolventDichloromethane for initial stages, toluene for cyclizationAffects solubility and reaction kinetics
Reaction TimeApproximately 12 hours for cyclization stepEnsures complete conversion
Catalyst/BaseTriethylamineFacilitates the reaction by neutralizing HCl formed

The reported yield for similar compounds using optimized conditions can reach up to 99% , suggesting that this synthetic approach could be highly efficient for preparing 3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole with appropriate modifications to the reaction conditions.

Biological Activity

Anti-inflammatory Effects

Oxadiazole derivatives have been investigated for their anti-inflammatory properties. The mechanism typically involves inhibition of pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory conditions such as arthritis.

Structure-Activity Relationships

Influence of Substituents

The biological activity of oxadiazole compounds is significantly influenced by the nature and position of substituents on the heterocyclic ring. In 3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole:

  • The chloroethyl group at position 3:

    • Provides a reactive site for nucleophilic substitution

    • May contribute to improved membrane permeability

    • Could enhance binding to specific biological targets

  • The phenyl group at position 5:

    • Contributes to lipophilicity

    • Provides potential for π-π interactions with aromatic amino acid residues in protein targets

    • Offers sites for further functionalization to modify activity

Isomeric Comparison

The positional isomers of chloroethyl-phenyl-oxadiazoles can exhibit different biological activities due to changes in electronic distribution and spatial arrangement:

CompoundStructural CharacteristicsExpected Biological Activity
3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazoleChloroethyl at position 3, phenyl at position 5Likely distinct binding profile due to spatial arrangement
5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazoleChloroethyl at position 5, phenyl at position 3Different electronic distribution affecting target interactions
2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazoleDifferent oxadiazole isomer with altered nitrogen positioningAltered hydrogen bonding potential and target selectivity

These structural differences are likely to result in varying degrees of biological activity and target selectivity, highlighting the importance of position-specific structure-activity relationship studies.

Analytical Characterization

Spectroscopic Identification

Proper characterization of 3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole would typically involve multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for:

      • Aromatic protons of the phenyl group (typically 7-8 ppm)

      • Methyl group of the chloroethyl substituent (approximately 1.5-2.0 ppm)

      • Methine proton adjacent to the chlorine atom (approximately 4-5 ppm)

    • ¹³C NMR would confirm the carbon skeleton, with signals for:

      • Oxadiazole ring carbons (typically 160-180 ppm)

      • Aromatic carbons (120-140 ppm)

      • Aliphatic carbons of the chloroethyl group (20-60 ppm)

  • Mass Spectrometry:

    • Expected molecular ion peak around m/z 208, corresponding to the molecular weight

    • Characteristic fragmentation pattern including loss of chlorine (m/z 173)

    • Phenyl-containing fragments

Computational Analysis

Computational studies can provide valuable insights into the electronic structure and properties of 3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole:

  • Density Functional Theory (DFT) calculations can reveal:

    • Electron density distribution

    • Potential energy surfaces

    • Reactivity parameters

  • Molecular docking studies could predict:

    • Binding modes with potential biological targets

    • Structure-activity relationships

    • Optimization strategies for improved activity

Future Research Directions

Priority Research Areas

Several key areas warrant further investigation regarding 3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole:

  • Optimized synthesis routes specifically for this compound

  • Comprehensive biological activity screening

  • Detailed structure-activity relationship studies

  • Toxicological evaluation for potential therapeutic applications

  • Development of targeted derivatives with enhanced properties

Methodological Approaches

Future research would benefit from:

  • Computational studies to predict properties and activities

  • High-throughput screening against multiple biological targets

  • Advanced spectroscopic techniques for detailed structural characterization

  • Collaborative approaches combining synthetic, biological, and computational expertise

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator